molecular formula C22H24Cl2N4O2 B1193373 PAD3-IN-14b

PAD3-IN-14b

Cat. No. B1193373
M. Wt: 447.36
InChI Key: ONFGCYIAASIMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAD3-IN-14b is a potent and selective inhibitor of protein arginine deiminase 3 (PAD3), having 15600 kinact/KI values and ≥10-fold selectivity for PAD3 over PADs 1, 2, and 4.

Scientific Research Applications

Arabidopsis PAD3 and Camalexin Biosynthesis

  • Phytoalexin Camalexin Production : PAD3 (phytoalexin deficient 3) in Arabidopsis is crucial for camalexin biosynthesis. Camalexin, an indole derivative, is synthesized in response to pathogen attack, particularly fungal pathogens like Alternaria brassicicola. PAD3, a putative cytochrome P450 monooxygenase, is pivotal in this biosynthetic pathway. The expression of PAD3 is highly correlated with camalexin synthesis, suggesting its significant role in plant defense mechanisms against specific pathogens (Zhou, Tootle, & Glazebrook, 1999).

PAD3 in Catalysis and Drug Synthesis

  • Catalysis in Drug Synthesis : The compound PAd3, featuring unique electron-releasing characteristics, has been used in catalysis, specifically in Suzuki-Miyaura cross-coupling reactions. This includes the late-stage functionalization of commercial drugs, indicating its potential application in pharmaceutical synthesis (Chen, Ren, & Carrow, 2016).

PAD3 in Protein Modification

  • Protein Modification in Human Cells : Human peptidylarginine deiminase type III (PAD3) is involved in the modification of proteins, specifically in the conversion of arginine to citrulline. This modification affects the conformation and function of proteins and is crucial in several biological processes like cell growth and apoptosis. The crystal structures of PAD3 provide insights into substrate recognition and potential avenues for the development of PAD3-selective inhibitors, which can have therapeutic applications (Funabashi et al., 2021).

Role of PAD3 in Cellular Functions

  • Regulation of Cell Cycle and Apoptosis : PAD3 has been associated with the regulation of cell cycle and apoptosis in various cell types, including cancer cells. Its involvement in these processes is indicative of its potential as a target for therapeutic interventions in diseases where cell cycle regulation and apoptosis are disrupted (Guweidhi et al., 2004).

  • Gene Delivery Applications : PAD3, particularly in its form as porcine adenovirus serotype 3 (PAd3), has shown promise in gene delivery applications. Its ability to transduce human and murine cells efficiently and bypass preexisting humoral immunity in humans makes it an attractive vector for gene therapy and the development of recombinant vaccines (Bangari & Mittal, 2005).

properties

Product Name

PAD3-IN-14b

Molecular Formula

C22H24Cl2N4O2

Molecular Weight

447.36

IUPAC Name

2-Chloro-N-(3-(1-(2-(2'-chloro-[1,1'-biphenyl]-4-yl)ethyl)-2,5-dioxoimidazolidin-4-yl)propyl)acetimidamide

InChI

InChI=1S/C22H24Cl2N4O2/c23-14-20(25)26-12-3-6-19-21(29)28(22(30)27-19)13-11-15-7-9-16(10-8-15)17-4-1-2-5-18(17)24/h1-2,4-5,7-10,19H,3,6,11-14H2,(H2,25,26)(H,27,30)

InChI Key

ONFGCYIAASIMLD-UHFFFAOYSA-N

SMILES

N=C(NCCCC(C(N1CCC2=CC=C(C3=CC=CC=C3Cl)C=C2)=O)NC1=O)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PAD3-IN-14b;  PAD3 IN-14b;  PAD3-IN 14b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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